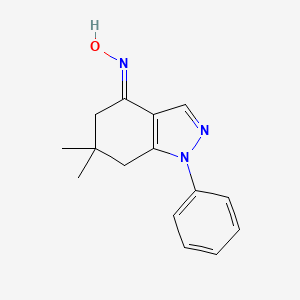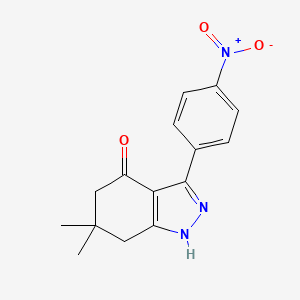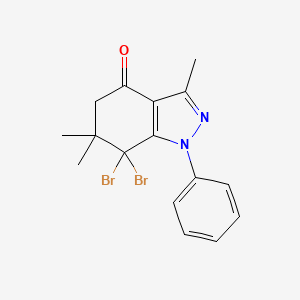![molecular formula C15H17N3O4 B8141129 5,5-dimethyl-2-[[2-(4-nitrophenyl)hydrazinyl]methylidene]cyclohexane-1,3-dione](/img/structure/B8141129.png)
5,5-dimethyl-2-[[2-(4-nitrophenyl)hydrazinyl]methylidene]cyclohexane-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the identifier “5,5-dimethyl-2-[[2-(4-nitrophenyl)hydrazinyl]methylidene]cyclohexane-1,3-dione” is a chemical entity listed in the PubChem database
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 5,5-dimethyl-2-[[2-(4-nitrophenyl)hydrazinyl]methylidene]cyclohexane-1,3-dione involves specific synthetic routes and reaction conditions. The synthesis typically requires precise control over temperature, pressure, and the use of specific reagents to ensure the desired chemical structure is obtained. Detailed synthetic routes and reaction conditions are often documented in scientific literature and patents.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes that are optimized for efficiency and cost-effectiveness. These methods often include the use of automated systems and advanced technologies to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
5,5-dimethyl-2-[[2-(4-nitrophenyl)hydrazinyl]methylidene]cyclohexane-1,3-dione can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific type of reaction and the reagents used. These products are often characterized using analytical techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy.
Wissenschaftliche Forschungsanwendungen
5,5-dimethyl-2-[[2-(4-nitrophenyl)hydrazinyl]methylidene]cyclohexane-1,3-dione has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is conducted to explore its potential therapeutic effects and mechanisms of action.
Industry: this compound is used in the development of new materials and industrial processes.
Wirkmechanismus
The mechanism of action of 5,5-dimethyl-2-[[2-(4-nitrophenyl)hydrazinyl]methylidene]cyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways These interactions can lead to various biological effects, depending on the context in which the compound is used
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 5,5-dimethyl-2-[[2-(4-nitrophenyl)hydrazinyl]methylidene]cyclohexane-1,3-dione can be identified based on their chemical structure and properties. These compounds may share similar functional groups or molecular frameworks.
Uniqueness
This compound is unique due to its specific chemical structure and the resulting properties. This uniqueness makes it valuable for specific applications where other compounds may not be as effective.
Conclusion
This compound is a compound with significant potential in various scientific fields. Its unique properties and wide range of applications make it a valuable subject of study for researchers in chemistry, biology, medicine, and industry. Further research into its preparation methods, chemical reactions, and mechanisms of action will continue to uncover new possibilities for its use.
Eigenschaften
IUPAC Name |
5,5-dimethyl-2-[[2-(4-nitrophenyl)hydrazinyl]methylidene]cyclohexane-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4/c1-15(2)7-13(19)12(14(20)8-15)9-16-17-10-3-5-11(6-4-10)18(21)22/h3-6,9,16-17H,7-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVGWDHXIROTQOA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C(=CNNC2=CC=C(C=C2)[N+](=O)[O-])C(=O)C1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CC(=O)C(=CNNC2=CC=C(C=C2)[N+](=O)[O-])C(=O)C1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[(7S)-7-amino-6,6-dimethyl-1-phenyl-5,7-dihydro-4H-indazol-4-yl]acetamide](/img/structure/B8141049.png)
![[1-(3,5-Difluorophenyl)-5-formyl-3-methyl-6,7-dihydroindazol-4-yl] acetate](/img/structure/B8141056.png)
![[2-(2-Acetyl-5-oxo-1-phenylpyrazol-3-yl)phenyl] acetate](/img/structure/B8141067.png)
![3-[4-(hydrazinecarbonyl)-2-phenylpyrazol-3-yl]-2,2-dimethyl-N-phenylpropanamide](/img/structure/B8141069.png)
![(4E)-6,6-dimethyl-N-[(4-nitrophenyl)methyl]-1-phenyl-4-(phenylhydrazinylidene)-5,7-dihydroindazol-7-amine](/img/structure/B8141088.png)

![5,5-dimethyl-2-[[[5-(trifluoromethyl)pyridin-2-yl]amino]methylidene]cyclohexane-1,3-dione](/img/structure/B8141107.png)
![2-[[4-[[4-[(4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino]phenyl]methyl]anilino]methylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B8141111.png)
![2-[[2-(1H-benzimidazol-2-yl)anilino]methylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B8141116.png)
![[(4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino]thiourea](/img/structure/B8141123.png)
![2-[2-[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]hydrazinyl]benzoic acid](/img/structure/B8141133.png)



